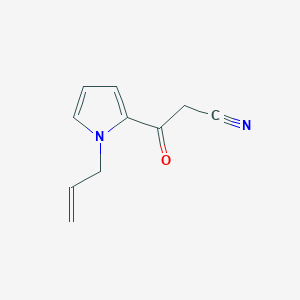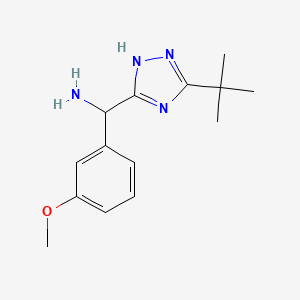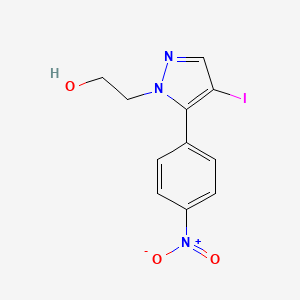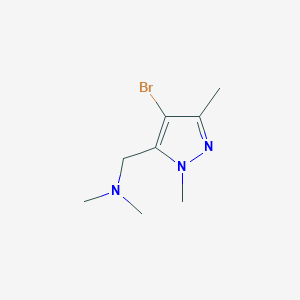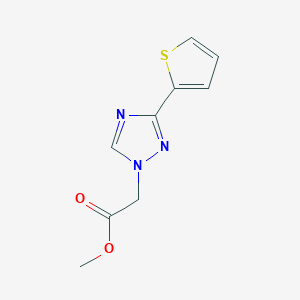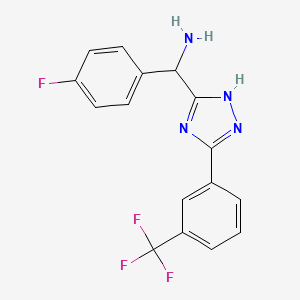
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a combination of fluorinated phenyl groups and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization with fluorinated phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of fluorinated phenyl groups via nucleophilic aromatic substitution reactions.
Amine Functionalization: Introduction of the methanamine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific diseases. Its fluorinated groups may enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability.
作用機序
The mechanism of action of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine: A related compound with similar fluorinated phenyl groups but lacking the triazole ring.
Triazole Derivatives: Compounds containing the triazole ring but with different substituents on the phenyl groups.
Uniqueness
The uniqueness of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine lies in its combination of fluorinated phenyl groups and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C16H12F4N4 |
|---|---|
分子量 |
336.29 g/mol |
IUPAC名 |
(4-fluorophenyl)-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24) |
InChIキー |
DFWOFQRFJNEAGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


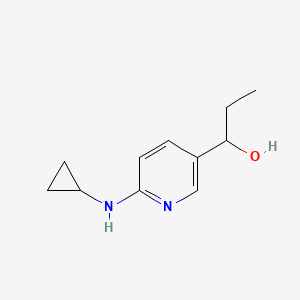

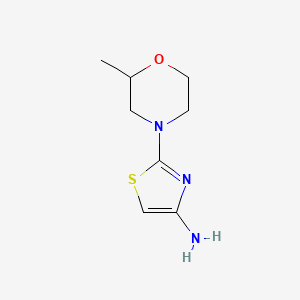
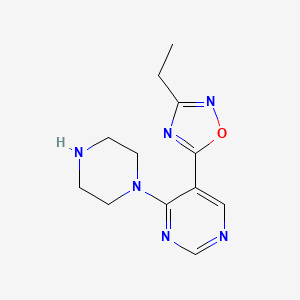
![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
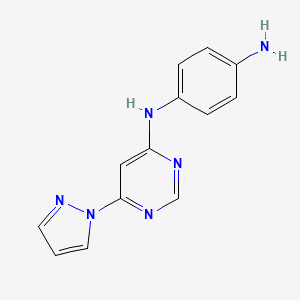
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
